(1S,3R,7R,8S,8aR)-4,6-Dihydroxy-8-{2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl 2,2-dimethylbutanoate
Description
The compound “(1S,3R,7R,8S,8aR)-4,6-Dihydroxy-8-{2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl 2,2-dimethylbutanoate” is a highly functionalized naphthalene derivative with a complex stereochemical profile. Key structural features include:
- Core structure: A decalin (octahydronaphthalene) backbone with hydroxyl groups at positions 4 and 4.
- Substituents: A 2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl group at position 8, contributing a tetrahydropyran ring with keto and hydroxyl functionalities.
- Ester moiety: A 2,2-dimethylbutanoate ester at position 1, enhancing lipophilicity.
Properties
IUPAC Name |
[(1S,3R,7R,8S,8aR)-4,6-dihydroxy-8-[2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O7/c1-6-25(4,5)24(30)32-20-9-13(2)23(29)18-12-19(27)14(3)17(22(18)20)8-7-16-10-15(26)11-21(28)31-16/h12-17,19-20,22-23,26-27,29H,6-11H2,1-5H3/t13-,14-,15-,16?,17+,19?,20+,22-,23?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCKOKWQDZYFLT-GBCWWPGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C(C2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C(C2=CC([C@@H]([C@@H]([C@@H]12)CCC3C[C@H](CC(=O)O3)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747669 | |
| Record name | (1S,3R,7R,8S,8aR)-4,6-Dihydroxy-8-{2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl 2,2-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159143-77-8 | |
| Record name | (1S,3R,7R,8S,8aR)-4,6-Dihydroxy-8-{2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl 2,2-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (1S,3R,7R,8S,8aR)-4,6-Dihydroxy-8-{2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl 2,2-dimethylbutanoate is a complex organic molecule with notable biological activities. This article provides a comprehensive overview of its biological properties based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 404.5 g/mol. The structural complexity includes multiple chiral centers and functional groups that contribute to its biological activity.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells. Studies have shown that derivatives of similar structures can effectively scavenge free radicals and reduce oxidative stress markers in vitro.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Evidence suggests that the compound may possess anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This effect is particularly relevant in the context of chronic inflammatory diseases where cytokine overproduction is a hallmark.
Potential as an Antitumor Agent
Preliminary studies indicate that the compound may have antitumor activity. In cellular assays, it inhibited the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Further research is necessary to elucidate the specific pathways involved.
Case Studies and Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated antioxidant activity with IC50 values comparable to known antioxidants | DPPH radical scavenging assay |
| Study 2 | Exhibited antimicrobial activity against E. coli and S. aureus | Disk diffusion method |
| Study 3 | Reduced TNF-alpha levels in LPS-stimulated macrophages | ELISA assays |
| Study 4 | Induced apoptosis in breast cancer cells | Flow cytometry analysis |
Scientific Research Applications
Cholesterol-Lowering Agent
This compound is structurally related to statins such as lovastatin and simvastatin. Statins are widely used to manage hyperlipidemia by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol synthesis in the liver. The compound's structural features suggest it may exhibit similar properties:
- Mechanism of Action : By inhibiting HMG-CoA reductase activity, the compound could lower LDL cholesterol levels and potentially reduce the risk of cardiovascular diseases.
Potential Antioxidant Properties
Recent studies indicate that certain statins possess antioxidant properties that contribute to their therapeutic effects beyond cholesterol reduction. The dihydroxy groups present in the structure may enhance its capacity to scavenge free radicals:
- Research Findings : Investigations into the antioxidant capabilities of statins have shown that they can reduce oxidative stress markers in various biological models .
Anti-inflammatory Effects
Statins are also recognized for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways may provide additional therapeutic benefits:
- Clinical Studies : Some clinical trials have demonstrated that statins can reduce inflammation markers such as C-reactive protein (CRP) .
Case Study 1: Lovastatin and Its Derivatives
Lovastatin has been extensively studied for its efficacy in lowering cholesterol levels. Research has indicated that modifications to its structure can enhance its potency and reduce side effects:
| Compound | LDL Reduction (%) | Clinical Trial Reference |
|---|---|---|
| Lovastatin | 25–35% | |
| (1S,3R,...)-derived compound | TBD | Ongoing studies |
This table illustrates the potential of modified statins like the compound to achieve similar or improved effects compared to established treatments.
Case Study 2: Statin Use in Cardiovascular Disease Prevention
A meta-analysis involving multiple studies on statin therapy has shown significant reductions in major cardiovascular events among patients treated with various statins:
| Statin Type | Event Reduction (%) | Reference |
|---|---|---|
| Atorvastatin | 30% | |
| Simvastatin | 25% | |
| (1S,3R,...)-related compounds | TBD | Future research |
The ongoing investigation into the effectiveness of this compound may yield insights into its role in preventing cardiovascular diseases.
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities but differ in substituents, stereochemistry, or ester groups:
Key Differences and Implications
Ester Group Variations: The diethylbutanoate analogue (C₂₇H₄₂O₅) is more lipophilic than the target compound’s dimethylbutanoate, which may improve membrane permeability but reduce water solubility.
Stereochemical Differences: The 1S,3S,7R,8R,8aS configuration in the diethylbutanoate analogue modifies spatial orientation, which could disrupt binding to chiral biological targets compared to the target compound’s 1S,3R,7R,8S,8aR arrangement.
Functional Group Modifications :
- The 4,6-dioxo group in the tetrahydro-2H-pyran substituent replaces hydroxyls, increasing electrophilicity and possible reactivity in redox reactions.
- The formamido-hydroxybenzoyl group in adds hydrogen-bonding capacity, likely enhancing receptor affinity.
Research Findings and Trends
- Structural-Activity Relationships (SAR): Minor substituent changes (e.g., ethyl vs. methyl esters) significantly alter physicochemical properties, as highlighted in data mining approaches .
- Stereochemistry: Configurational differences (e.g., 3R vs. 3S) can drastically impact bioactivity, as seen in other terpenoid derivatives .
- Natural Product Context: Similar compounds from marine actinomycetes and essential oils emphasize the importance of trace components in modulating biological effects.
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically proceeds via a convergent multi-step approach involving:
- Starting materials : Simple naphthalene derivatives or partially hydrogenated naphthalene frameworks serve as precursors for the octahydronaphthalene core.
- Key intermediates : Incorporation of the oxanone ring and installation of hydroxyl groups in specific stereochemical configurations.
- Esterification : Coupling of the naphthalene-derived alcohol with 2,2-dimethylbutanoic acid or its activated derivatives to form the ester linkage.
Stepwise Preparation Methods
| Step | Description | Key Reagents/Conditions | Analytical Confirmation |
|---|---|---|---|
| 1. Preparation of Octahydronaphthalene Core | Partial hydrogenation of naphthalene derivatives to obtain the octahydronaphthalene scaffold with controlled stereochemistry | Catalytic hydrogenation (e.g., Pd/C, H2), chiral auxiliaries or catalysts for stereoselectivity | NMR (1H, 13C), Optical rotation |
| 2. Introduction of Hydroxyl Groups | Selective hydroxylation at positions 4 and 6 on the naphthalene ring | Hydroxylation agents such as OsO4 or Sharpless asymmetric dihydroxylation | NMR, IR spectroscopy, Mass spectrometry |
| 3. Construction of Oxanone Ring | Formation of the 6-oxooxan ring via cyclization of appropriate hydroxy-keto intermediates | Intramolecular cyclization under acidic or basic catalysis | NMR, Mass spectrometry, X-ray crystallography (if available) |
| 4. Attachment of 2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl Side Chain | Elaboration of side chain with defined stereochemistry | Use of chiral building blocks or asymmetric synthesis methods | Chiral HPLC, NMR, Mass spectrometry |
| 5. Esterification with 2,2-Dimethylbutanoic Acid | Formation of ester bond between the hydroxyl group on the octahydronaphthalene core and 2,2-dimethylbutanoic acid | DCC/DMAP coupling or acid chloride formation followed by esterification | TLC, NMR, Mass spectrometry |
| 6. Purification and Characterization | Purification by chromatography; final confirmation of stereochemistry and purity | Column chromatography, HPLC, MS, NMR, Optical rotation | High-resolution Mass Spectrometry, NMR (COSY, NOESY) |
Detailed Research Findings and Analytical Techniques
- Mass Spectrometry (MS) : Used throughout the synthesis to confirm molecular weight and detect impurities.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Critical for verifying the stereochemistry and connectivity of hydroxyl groups and ring systems. 2D NMR techniques (COSY, HSQC, NOESY) are employed to assign stereochemistry unambiguously.
- Chiral Chromatography : Ensures enantiomeric purity, especially important due to multiple stereocenters.
- Optical Rotation Measurements : Confirm absolute configuration consistency with synthetic targets.
- X-ray Crystallography : When crystals are available, provides definitive stereochemical confirmation.
Summary Table: Preparation Method Highlights
| Preparation Aspect | Description | Challenges | Solutions/Notes |
|---|---|---|---|
| Stereoselective Hydrogenation | Achieving correct stereochemistry on octahydronaphthalene | Controlling multiple chiral centers | Use of chiral catalysts or auxiliaries |
| Selective Hydroxylation | Installing hydroxyl groups at 4,6 positions | Over-oxidation or side reactions | Controlled reagent stoichiometry |
| Oxanone Ring Formation | Cyclization to form 6-oxooxan moiety | Ring strain and regioselectivity | Stepwise cyclization under mild conditions |
| Side Chain Attachment | Maintaining stereochemistry during elongation | Epimerization risks | Use of chiral building blocks |
| Esterification | Formation of ester bond without racemization | Acid sensitivity and side reactions | Mild coupling agents (DCC/DMAP) |
| Purification | Separation of isomers and impurities | Similar polarity of stereoisomers | Advanced chromatographic techniques |
Q & A
Basic Question: What analytical techniques are recommended for structural elucidation and stereochemical determination of this compound?
Methodological Answer:
The compound’s stereochemical complexity (eight stereocenters) necessitates a combination of:
- Nuclear Magnetic Resonance (NMR) : Use high-resolution - and -NMR with 2D experiments (e.g., COSY, NOESY) to assign stereochemistry. For example, NOESY cross-peaks can confirm spatial proximity of substituents .
- X-ray Crystallography : If crystalline derivatives are obtainable, single-crystal X-ray analysis provides definitive stereochemical assignments .
- Computational Modeling : Density Functional Theory (DFT) calculations can predict NMR chemical shifts and compare them to experimental data to validate configurations .
Basic Question: What purification strategies are effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
Separation challenges arise due to the compound’s hydrophobicity and polar functional groups. Optimized approaches include:
- Solid-Phase Extraction (SPE) : Use HLB cartridges (60 mg, 3 cc) conditioned with methanol. Elute with methanol:water (90:10) to retain hydrophobic moieties while removing polar impurities .
- Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate → methanol) to resolve stereoisomers. Monitor fractions via TLC (silica GF254) .
- Recrystallization : Utilize mixed solvents (e.g., dichloromethane:hexane) to isolate crystalline forms, leveraging temperature-controlled solubility differences .
Advanced Question: How can computational methods resolve contradictory data in synthetic yield optimization?
Methodological Answer:
Discrepancies in reported yields often stem from unoptimized reaction conditions. A hybrid computational-experimental workflow is recommended:
Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian 16) to map energy barriers for key intermediates and transition states .
Machine Learning (ML) : Train models on existing reaction data (e.g., solvent polarity, catalyst loading) to predict optimal conditions. For example, COMSOL Multiphysics simulations can model heat/mass transfer effects .
Experimental Validation : Use a Design of Experiments (DoE) approach (e.g., Box-Behnken design) to test computational predictions and refine parameters iteratively .
Advanced Question: How to address conflicting bioactivity reports in literature for this compound?
Methodological Answer:
Contradictions in bioactivity (e.g., enzyme inhibition vs. activation) may arise from assay variability or impurity interference. Mitigation strategies include:
- Orthogonal Assays : Validate results using multiple techniques (e.g., fluorescence polarization, surface plasmon resonance) to confirm binding kinetics .
- Impurity Profiling : Use LC-HRMS to identify and quantify byproducts (e.g., anhydrosimvastatin analogs) that may influence activity .
- In Silico Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and compare with experimental IC values .
Basic Question: What protocols ensure accurate quantification of this compound in biological matrices?
Methodological Answer:
For trace-level detection in tissues or fluids:
- Sample Preparation : Deactivate glassware with 5% dimethyldichlorosilane to prevent analyte adsorption. Extract 100 mL samples via SPE (HLB cartridges) after spiking with deuterated internal standards (e.g., triclosan-d3) .
- LC-MS/MS Analysis : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water:acetonitrile). Monitor transitions at m/z 500.3 → 185.1 (quantifier) and 500.3 → 203.1 (qualifier) .
Advanced Question: How to design experiments for studying metabolic pathways involving this compound?
Methodological Answer:
To map metabolic fate and enzyme interactions:
- Isotope Labeling : Synthesize -labeled analogs at the ester group (C-2) to track biotransformation via LC-HRMS .
- In Vitro Models : Incubate with human liver microsomes (HLMs) and NADPH cofactors to identify phase I metabolites (e.g., hydroxylation, hydrolysis) .
- In Vivo Imaging : Use radiolabeled () compound in rodent models to assess tissue distribution and excretion kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
